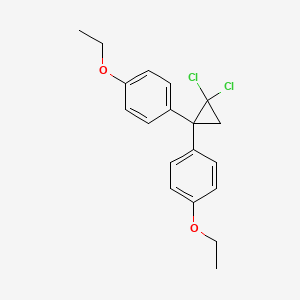
CYCLOPROPANE, 1,1-DICHLORO-2,2-BIS(p-ETHOXYPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two chlorine atoms and two p-ethoxyphenyl groups. It has a molecular formula of C19H20Cl2O2 and a molecular weight of 351.27 .
Preparation Methods
The synthesis of cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- can be achieved through various methods. One common approach involves the reaction of 1,1-dichloro-2,2-dimethylcyclopropane with p-ethoxyphenyl groups under specific conditions . Industrial production methods often involve the use of halogenated cyclopropane derivatives as starting materials, which are then subjected to further chemical reactions to introduce the p-ethoxyphenyl groups .
Chemical Reactions Analysis
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- has various scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-dimethylcyclopropane: This compound has a similar cyclopropane ring but with dimethyl groups instead of p-ethoxyphenyl groups.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: This halogenated cyclopropane derivative has bromine and chloromethyl groups, making it structurally different but functionally similar.
1,1-Dichloro-2,2,3-triethylcyclopropane: Another related compound with triethyl groups, highlighting the diversity of substitutions possible on the cyclopropane ring.
Properties
CAS No. |
22125-35-5 |
|---|---|
Molecular Formula |
C19H20Cl2O2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene |
InChI |
InChI=1S/C19H20Cl2O2/c1-3-22-16-9-5-14(6-10-16)18(13-19(18,20)21)15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
CFUHLQNLZGRFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















